Cas no 2138141-92-9 (Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro-)
Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro- Chemical and Physical Properties
Names and Identifiers
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- 3-[(2-cyanoethyl)(ethyl)amino]-2,2-difluoropropanoic acid
- 3-[2-Cyanoethyl(ethyl)amino]-2,2-difluoropropanoic acid
- Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro-
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- Inchi: 1S/C8H12F2N2O2/c1-2-12(5-3-4-11)6-8(9,10)7(13)14/h2-3,5-6H2,1H3,(H,13,14)
- InChI Key: IOMIKTWTDDKIKJ-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CN(CC)CCC#N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 247
- XLogP3: -1.7
- Topological Polar Surface Area: 64.3
Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-789593-0.05g |
3-[(2-cyanoethyl)(ethyl)amino]-2,2-difluoropropanoic acid |
2138141-92-9 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
| Enamine | EN300-789593-0.1g |
3-[(2-cyanoethyl)(ethyl)amino]-2,2-difluoropropanoic acid |
2138141-92-9 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
| Enamine | EN300-789593-0.25g |
3-[(2-cyanoethyl)(ethyl)amino]-2,2-difluoropropanoic acid |
2138141-92-9 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
| Enamine | EN300-789593-0.5g |
3-[(2-cyanoethyl)(ethyl)amino]-2,2-difluoropropanoic acid |
2138141-92-9 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
| Enamine | EN300-789593-1.0g |
3-[(2-cyanoethyl)(ethyl)amino]-2,2-difluoropropanoic acid |
2138141-92-9 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
| Enamine | EN300-789593-2.5g |
3-[(2-cyanoethyl)(ethyl)amino]-2,2-difluoropropanoic acid |
2138141-92-9 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
| Enamine | EN300-789593-5.0g |
3-[(2-cyanoethyl)(ethyl)amino]-2,2-difluoropropanoic acid |
2138141-92-9 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
| Enamine | EN300-789593-10.0g |
3-[(2-cyanoethyl)(ethyl)amino]-2,2-difluoropropanoic acid |
2138141-92-9 | 95% | 10.0g |
$4545.0 | 2024-05-22 |
Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro-
Propanoic Acid, 3-[(2-Cyanoethyl)Ethylamino]-2,2-Difluoro-
Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro- is a compound with the CAS number 2138141-92-9. This compound belongs to the class of organic compounds known as amino acids derivatives, specifically those with fluorinated and cyano groups. The structure of this compound is characterized by a propanoic acid backbone with a substituted amino group at the third carbon and two fluorine atoms at the second carbon position. The presence of the cyanoethyl group introduces additional functionality, making this compound a potential candidate for various applications in chemistry and materials science.
The synthesis of Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro- typically involves multi-step organic reactions. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions between the cyanoethyl group and the amino derivative. These advancements not only enhance the efficiency of production but also pave the way for large-scale manufacturing of this compound.
In terms of applications, Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro- has shown promise in drug discovery and development. Its unique structure allows for interactions with various biological targets, making it a valuable lead compound in medicinal chemistry. Recent research highlights its potential as an inhibitor of certain enzymes involved in metabolic disorders. Additionally, its fluorinated nature confers stability against metabolic degradation, which is a critical factor in drug design.
The physical properties of this compound are also worth noting. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various chemical reactions and formulations. Furthermore, its stability under standard storage conditions ensures that it can be handled and stored without significant degradation.
Recent studies have also explored the environmental impact of Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro-. Researchers have investigated its biodegradation pathways and found that it undergoes microbial degradation under aerobic conditions. This information is crucial for assessing its environmental safety and ensuring sustainable practices in its production and use.
In conclusion, Propanoic acid, 3-[(2-cyanoethyl)ethylamino]-2,2-difluoro- is a versatile compound with a wide range of potential applications in chemistry and biology. Its unique structure, combined with recent advancements in synthesis and application research, positions it as an important molecule in modern chemical science.
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